2,3-Bis(4-bromophenyl)-2-azaspiro[3.5]nonan-1-one
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Overview
Description
2,3-Bis(4-bromophenyl)-2-azaspiro[3.5]nonan-1-one is a spiro compound characterized by a unique azaspiro structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of bromophenyl groups adds to its reactivity and potential for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-bromophenyl)-2-azaspiro[3.5]nonan-1-one typically involves the Staudinger ketene-imine reaction. This method includes the reaction of chloroacetyl chloride with a Schiff base derived from 4-bromobenzaldehyde and an amine. The reaction is carried out in a solvent such as 1,4-dioxane under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominated compounds.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(4-bromophenyl)-2-azaspiro[3.5]nonan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization: The azaspiro structure allows for potential cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2,3-Bis(4-bromophenyl)-2-azaspiro[3.5]nonan-1-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential antimicrobial and anti-inflammatory properties.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and interaction with biological macromolecules.
Mechanism of Action
The mechanism of action of 2,3-Bis(4-bromophenyl)-2-azaspiro[3.5]nonan-1-one involves its interaction with biological targets such as enzymes and receptors. The bromophenyl groups can participate in halogen bonding, which enhances the compound’s binding affinity to its targets. The azaspiro structure provides rigidity, which can influence the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one: Known for its antibacterial and antifungal activities.
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one oxime derivatives: These compounds exhibit a broad spectrum of biological activities, including antifungal and antibacterial properties.
Uniqueness
2,3-Bis(4-bromophenyl)-2-azaspiro[3.5]nonan-1-one is unique due to its spiro structure, which imparts distinct chemical and physical properties. The presence of bromophenyl groups further enhances its reactivity and potential for functionalization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H19Br2NO |
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Molecular Weight |
449.2 g/mol |
IUPAC Name |
1,2-bis(4-bromophenyl)-2-azaspiro[3.5]nonan-3-one |
InChI |
InChI=1S/C20H19Br2NO/c21-15-6-4-14(5-7-15)18-20(12-2-1-3-13-20)19(24)23(18)17-10-8-16(22)9-11-17/h4-11,18H,1-3,12-13H2 |
InChI Key |
GTHFAZOTUFPODE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(N(C2=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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